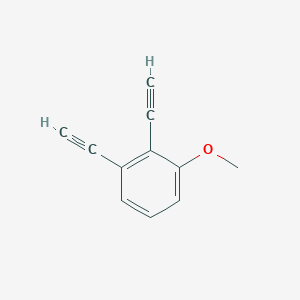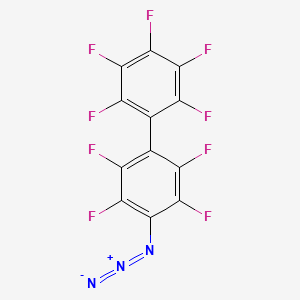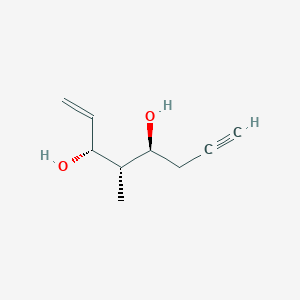![molecular formula C42H36O2Si B14240518 Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- CAS No. 380910-84-9](/img/structure/B14240518.png)
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is a complex organosilicon compound It features a silane core bonded to two dimethyl groups and two indenyl groups, each substituted with a 5-methyl-2-furanyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- typically involves the reaction of appropriate indenyl precursors with a silane reagent. The reaction conditions often require a catalyst to facilitate the formation of the desired product. For instance, the use of a platinum or palladium catalyst can be effective in promoting the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of the indenyl precursors, followed by their reaction with a silane reagent under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require the presence of a catalyst, such as a transition metal complex, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction could produce simpler silane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- exerts its effects involves its interaction with specific molecular targets. The indenyl groups can interact with various receptors or enzymes, modulating their activity. The silane core provides stability and facilitates the compound’s incorporation into larger molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(5-methyl-2-furyl)silane
- Trimethyl(5-methyl-2-furyl)germane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is unique due to its combination of indenyl and furan substituents, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material synthesis.
Eigenschaften
CAS-Nummer |
380910-84-9 |
|---|---|
Molekularformel |
C42H36O2Si |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
dimethyl-bis[2-(5-methylfuran-2-yl)-4-phenyl-1H-inden-1-yl]silane |
InChI |
InChI=1S/C42H36O2Si/c1-27-21-23-39(43-27)37-25-35-31(29-13-7-5-8-14-29)17-11-19-33(35)41(37)45(3,4)42-34-20-12-18-32(30-15-9-6-10-16-30)36(34)26-38(42)40-24-22-28(2)44-40/h5-26,41-42H,1-4H3 |
InChI-Schlüssel |
STCDMQINCVEGFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=CC3=C(C=CC=C3C2[Si](C)(C)C4C5=CC=CC(=C5C=C4C6=CC=C(O6)C)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
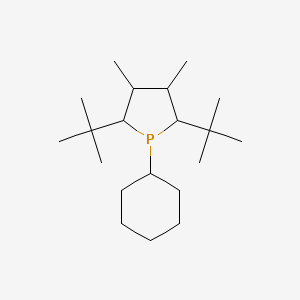
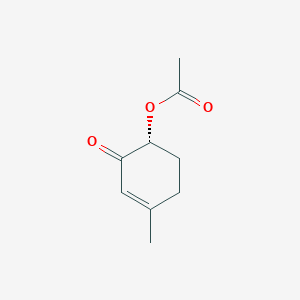
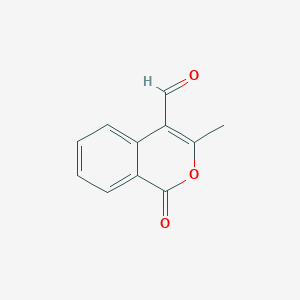
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
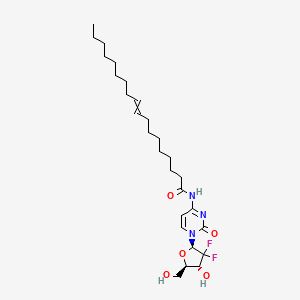

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
